Flupenthixol

Description

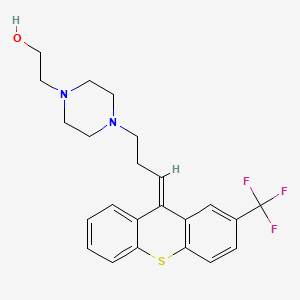

Structure

3D Structure

Properties

Key on ui mechanism of action |

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. |

|---|---|

CAS No. |

53772-85-3 |

Molecular Formula |

C23H25F3N2OS |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5+ |

InChI Key |

NJMYODHXAKYRHW-BLLMUTORSA-N |

SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

melting_point |

233-234 |

Other CAS No. |

53772-85-3 2709-56-0 |

Synonyms |

alpha-Flupenthixol cis-Flupenthixol Emergil Fluanxol Flupenthixol Flupentixol |

Origin of Product |

United States |

Foundational & Exploratory

Flupenthixol's Molecular Mechanism of Action in Psychosis: A Technical Guide

Executive Summary

Flupenthixol (B1673465) is a first-generation antipsychotic of the thioxanthene (B1196266) class, primarily indicated for the management of chronic schizophrenia. Its therapeutic efficacy in psychosis is rooted in its potent antagonism of central dopamine (B1211576) receptors, a mechanism consistent with the dopamine hypothesis of schizophrenia. The pharmacologically active stereoisomer, cis(Z)-flupenthixol, exhibits high affinity for both D1 and D2 dopamine receptor subtypes, and also interacts with various other neurotransmitter systems, including serotonergic and adrenergic receptors. This multimodal receptor profile underlies its clinical effects and associated side effects. This document provides a detailed examination of the molecular mechanisms, receptor binding kinetics, downstream signaling consequences, and the experimental methodologies used to elucidate flupenthixol's action.

Primary Molecular Target: Dopamine Receptor Antagonism

The cornerstone of flupenthixol's antipsychotic action is its ability to block postsynaptic dopamine receptors in critical brain pathways, particularly the mesolimbic pathway, where dopamine hyperactivity is theorized to contribute to the positive symptoms of psychosis.[1] Flupenthixol acts as a potent antagonist at both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.

Receptor Binding Affinity

In vitro radioligand binding assays have been used to quantify the affinity of flupenthixol for various neurotransmitter receptors. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. While some studies suggest equal affinities for D1 and D2 receptors, others report a slightly higher affinity for the D2 subtype.[1][2] The active cis(Z)-isomer is responsible for the majority of this pharmacological activity.[1]

Table 1: In Vitro Receptor Binding Profile of cis(Z)-Flupenthixol

| Receptor Subtype | Ki (nM) | Species | Reference |

|---|---|---|---|

| Dopamine | |||

| D1 | 0.8 - 1.1 | Rat | [3] |

| D2 | 0.5 - 1.3 | Rat/Human | [2][3] |

| D3 | 2.5 | Human | [2] |

| D4 | 8.0 | Human | [2] |

| Serotonin (B10506) | |||

| 5-HT2A | 2.6 - 4.5 | Rat/Human | [1][2] |

| 5-HT2C | 110 | Human | [1] |

| Adrenergic | |||

| α1 | 4.1 - 10 | Rat | [1][3] |

| Histamine | |||

| H1 | 20 | Human | |

| Muscarinic |

| M1 | >1000 | Human |[4] |

Note: Ki values are compiled from multiple sources and may vary based on experimental conditions.

Downstream Signaling Pathways

Flupenthixol's antagonism of dopamine receptors directly interferes with their G-protein-coupled signaling cascades.

-

D1 Receptor Blockade : D1 receptors are coupled to the Gαs/olf protein. Their activation by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking D1 receptors, flupenthixol prevents this signaling cascade.

-

D2 Receptor Blockade : D2 receptors are coupled to the Gαi/o protein. Their activation by dopamine inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels. Flupenthixol's antagonism at D2 receptors prevents this inhibitory effect, thereby disinhibiting adenylyl cyclase.

The net effect of flupenthixol's potent D2 blockade in the mesolimbic pathway is a reduction in dopaminergic neurotransmission, which is believed to alleviate positive psychotic symptoms.

Visualizing Dopamine Receptor Signaling and Flupenthixol's Antagonism

The following diagrams illustrate the canonical dopamine signaling pathways and the inhibitory effect of flupenthixol.

Interaction with Other Neurotransmitter Systems

Flupenthixol's clinical profile is refined by its activity at other receptors.

-

Serotonin (5-HT) Receptors : Antagonism at 5-HT2A receptors is a feature shared with many atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and a lower propensity for extrapyramidal side effects (EPS).[1][2]

-

Adrenergic Receptors : Blockade of α1-adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness.[1]

-

Histamine Receptors : Weak affinity for H1 receptors contributes to mild sedative effects.

-

Cholinergic Receptors : Flupenthixol has negligible affinity for muscarinic cholinergic receptors, resulting in a low burden of anticholinergic side effects (e.g., dry mouth, blurred vision, constipation).[4]

Experimental Protocols and Evidence

The molecular mechanisms of flupenthixol have been elucidated through a variety of in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assay

Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a drug for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Flupenthixol at D2 Receptors

-

Preparation of Receptor Source:

-

Homogenize rat striatal tissue or membranes from cells expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C. Resuspend the resulting pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Add assay buffer, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride, typically at its Kd concentration), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of unlabeled flupenthixol (typically spanning 8-10 log units).

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

For the competition assay, plot the percentage of specific binding against the log concentration of flupenthixol.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of flupenthixol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) allows for the non-invasive quantification of receptor occupancy in the living human brain, providing a crucial link between drug dosage, plasma concentration, and target engagement.

Protocol: PET Imaging for D2 Receptor Occupancy

-

Subject Recruitment: Schizophrenic patients treated with stable doses of flupenthixol are recruited.

-

Baseline Scan (Drug-naïve or Control Group): A PET scan is performed on healthy, unmedicated control subjects to establish a baseline measure of receptor availability (Bavail).

-

Radiotracer Administration: A bolus injection of a D2/D3-selective PET radiotracer, such as [¹¹C]raclopride, is administered intravenously.

-

PET Scan: Dynamic PET imaging is conducted for 60-90 minutes to measure the uptake and binding of the radiotracer in the brain, particularly in D2-rich regions like the striatum.

-

Post-Drug Scan (Patient Group): The same PET procedure is performed on patients receiving flupenthixol treatment.

-

Data Analysis:

-

Kinetic modeling is applied to the dynamic PET data to calculate the binding potential (BP_ND) of the radiotracer in both the control and patient groups. BP_ND is proportional to the density of available receptors (Bavail).

-

Receptor Occupancy (RO) is calculated as the percentage reduction in binding potential in the treated patients relative to the baseline: RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline.[5]

-

Table 2: In Vivo Receptor Occupancy of Flupenthixol in Schizophrenic Patients

| Receptor | Mean Dose (mg/day) | Mean Occupancy (%) | Radiotracer | Reference |

|---|---|---|---|---|

| D2 | 5.7 ± 1.4 | 50 - 70% | [¹¹C]raclopride | [6] |

| D1 | 5.7 ± 1.4 | 20 ± 5% | [¹¹C]SCH23390 | [6] |

| 5-HT2A | 5.7 ± 1.4 | 20 ± 10% | [¹¹C]methylspiperone |[6] |

Data from Reimold et al. (2007). The study found that at typical clinical doses, flupenthixol achieves substantial D2 receptor occupancy, consistent with its antipsychotic effect. The moderate occupancy at D1 and 5-HT2A receptors may contribute to its broader clinical profile, including effects on negative and affective symptoms, although this occupancy was lower than predicted by in vitro data.[6]

Conclusion

The molecular mechanism of flupenthixol in treating psychosis is primarily driven by its potent antagonism of dopamine D2 receptors in the central nervous system. This action is complemented by a strong blockade of D1 receptors and moderate interactions with 5-HT2A and α1-adrenergic receptors. This broad-spectrum receptor binding profile classifies it as a potent, typical antipsychotic. The relationship between its in vitro affinities, clinically relevant in vivo receptor occupancy, and downstream effects on intracellular signaling pathways provides a comprehensive model for its therapeutic efficacy and its characteristic side-effect profile.

References

- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. thecarlatreport.com [thecarlatreport.com]

- 5. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Differences Between cis-(Z) and trans-(E) Flupenthixol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupenthixol (B1673465), a typical antipsychotic of the thioxanthene (B1196266) class, exists as two geometric isomers: cis-(Z)-flupenthixol and trans-(E)-flupenthixol. It is well-established that the pharmacological activity of flupenthixol resides almost exclusively in the cis-(Z) isomer, which is a potent antagonist at dopamine (B1211576) D1 and D2 receptors and also exhibits significant affinity for serotonin (B10506) 5-HT2A receptors. The trans-(E) isomer is considered to be pharmacologically weak or inactive. This technical guide provides an in-depth comparison of the two isomers, summarizing their receptor binding affinities, functional activities, and effects on intracellular signaling pathways. Detailed methodologies for key experimental procedures used to characterize these isomers are also provided, along with visualizations of relevant signaling pathways and experimental workflows.

Introduction

Flupenthixol is utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic effects are primarily attributed to the blockade of dopamine receptors in the central nervous system. The existence of geometric isomers with markedly different pharmacological profiles underscores the importance of stereoselectivity in drug action. The cis-(Z) isomer is the active moiety in both oral formulations (which are racemic mixtures) and the long-acting decanoate (B1226879) depot injection (which is exclusively the cis-(Z) isomer).[1][2] Understanding the distinct properties of each isomer is crucial for rational drug design and for elucidating the precise mechanisms of antipsychotic action.

Receptor Binding Affinities

The affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Flupenthixol Isomers

| Receptor | cis-(Z)-Flupenthixol | trans-(E)-Flupenthixol | Reference |

| Dopamine D1 | 0.53 (functional Ki) | 13,200 (functional Ki) | [4] |

| Dopamine D2 | 0.38 | >1000 (estimated) | [1][3] |

| Serotonin 5-HT2A | 7.0 | Not Available | [1] |

Note: The Ki value for the trans-(E) isomer at the D1 receptor was determined in a functional assay measuring the inhibition of dopamine-stimulated cyclic AMP formation. The Ki for the trans-(E) isomer at the D2 receptor is an estimation based on literature describing it as having very low affinity. "Not Available" indicates that specific data could not be located in the reviewed literature.

Functional Activity and Signaling Pathways

The functional consequence of receptor binding determines whether a ligand acts as an agonist, antagonist, or inverse agonist. Cis-(Z)-flupenthixol is a potent antagonist at both D1 and D2 dopamine receptors, as well as at 5-HT2A serotonin receptors.

Dopamine D1 and D2 Receptor Antagonism

The antipsychotic effects of cis-(Z)-flupenthixol are primarily mediated by its antagonism of D2 receptors in the mesolimbic pathway. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o protein. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking dopamine from binding, cis-(Z)-flupenthixol prevents this signaling cascade.

D1 receptors, conversely, couple to Gαs/olf proteins, and their activation stimulates adenylyl cyclase to increase cAMP production. The potent antagonism of D1 receptors by cis-(Z)-flupenthixol also contributes to its overall pharmacological profile. The trans-(E) isomer is a very weak antagonist of D1 receptor-mediated signaling.[4]

Serotonin 5-HT2A Receptor Antagonism

Cis-(Z)-flupenthixol also acts as an antagonist at 5-HT2A receptors, which are coupled to the Gαq/11 signaling pathway. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT2A receptors by cis-(Z)-flupenthixol is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects.

References

Flupenthixol's Affinity for Dopamine D1 and D2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of flupenthixol, a typical antipsychotic of the thioxanthene (B1196266) class, at dopamine (B1211576) D1 and D2 receptors. Flupenthixol is a non-selective antagonist at both D1 and D2 receptors and is used in the treatment of schizophrenia.[1][2] The drug exists as two geometric isomers, cis(Z)-flupenthixol and trans(E)-flupenthixol, with the cis(Z)-isomer being the pharmacologically active form.[2] This document details the quantitative binding affinities, the experimental protocols used for their determination, and the relevant downstream signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of flupenthixol's isomers for dopamine D1 and D2 receptors is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for cis- and trans-flupenthixol.

| Isomer | Receptor | Ki (nM) | Species | Notes |

| cis -(Z)-Flupenthixol | Dopamine D1 | 3.61 | Rat | Ki value derived from a functional assay measuring inhibition of dopamine-stimulated cyclic AMP formation.[3] |

| Dopamine D2 | 0.38 | Not Specified | Potent and selective DA receptor antagonist.[4] | |

| trans -(E)-Flupenthixol | Dopamine D1 | 1320 | Rat | Significantly less potent than the cis-isomer.[3] |

| Dopamine D2 | >1000 | Not Specified | Lower affinity than cis-flupenthixol. |

Note: The pharmacologically active form, cis-(Z)-flupenthixol, demonstrates high affinity for both D1 and D2 receptors, with a notable preference for the D2 subtype.[5] The trans-(E)-isomer exhibits a significantly lower affinity for both receptor subtypes.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of flupenthixol's binding affinity for dopamine D1 and D2 receptors is predominantly achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (in this case, flupenthixol) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

I. Materials and Reagents

-

Receptor Source: Membrane preparations from cell lines stably expressing recombinant human or rat dopamine D1 or D2 receptors (e.g., CHO or HEK293 cells), or tissue homogenates from brain regions rich in these receptors (e.g., striatum).

-

Radioligands:

-

For D1 Receptors: [³H]-SCH23390

-

For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride

-

-

Unlabeled Ligands: cis-(Z)-Flupenthixol, trans-(E)-Flupenthixol, and a non-specific binding determinant (e.g., (+)butaclamol or haloperidol (B65202) at a high concentration).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Liquid Scintillation Counter.

II. Procedure

-

Membrane Preparation:

-

Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

-

Homogenize using a Dounce homogenizer or Polytron.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following components in a final volume of 200-250 µL:

-

Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-specific binding determinant (e.g., 10 µM (+)-butaclamol).

-

Competition: Receptor membranes, radioligand, and serial dilutions of the test compound (e.g., cis- or trans-flupenthixol).

-

-

Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

III. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

Calculate Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflow

To better illustrate the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Dopamine D1 Receptor Signaling Pathway.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

References

- 1. Flupenthixol dihydrochloride, Non-selective dopamine receptor antagonist (CAS 2413-38-9) | Abcam [abcam.com]

- 2. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the dopamine receptor coupled to cyclic AMP formation expressed by rat mesenteric artery vascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

The Thioxanthene Core: Unraveling its Pivotal Role in the Pharmacological Activity of Flupenthixol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flupenthixol, a prominent member of the thioxanthene (B1196266) class of antipsychotics, owes its therapeutic efficacy to the unique chemical architecture of its tricyclic core. This technical guide delves into the critical role of the thioxanthene structure in dictating the pharmacological activity of Flupenthixol. We will explore the structure-activity relationships (SAR), the significance of geometric isomerism, the influence of key substituents, and the compound's interaction with its primary biological targets. This document will further provide detailed experimental protocols for assays crucial to understanding Flupenthixol's mechanism of action and present quantitative data in a structured format to facilitate comparative analysis.

Introduction: The Thioxanthene Scaffold in Neuroleptic Drug Design

The thioxanthene scaffold is a three-ring system structurally analogous to the phenothiazines, with the key distinction being the replacement of the nitrogen atom at position 10 with a carbon atom.[1] This substitution introduces a double bond in the side chain, leading to the possibility of geometric isomers, a feature of paramount importance for the biological activity of thioxanthenes like Flupenthixol.[2] The development of thioxanthenes was driven by the quest for antipsychotics with improved side-effect profiles compared to their phenothiazine (B1677639) predecessors.[2] The core structure of Flupenthixol is 2-(trifluoromethyl)-9-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propylidene]thioxanthene.[3]

Flupenthixol's primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system.[3][4] This blockade is believed to be responsible for its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] Beyond its primary targets, Flupenthixol exhibits a broader receptor binding profile, interacting with serotonin, adrenergic, and to a lesser extent, muscarinic receptors, which contributes to its overall therapeutic effects and side-effect profile.[4][5]

The Chemical Synthesis of Flupenthixol: A Step-by-Step Overview

The synthesis of Flupenthixol is a multi-step process that critically involves the formation of the thioxanthene core and the stereoselective introduction of the side chain. The following is a generalized protocol based on established synthetic routes.

Experimental Protocol: Synthesis of Flupenthixol

Step 1: Synthesis of 2-(Trifluoromethyl)thioxanthen-9-one (B139428)

This key intermediate is typically prepared through the cyclization of 2-(4-(trifluoromethyl)phenylthio)benzoic acid.

-

Reactants: 2-mercaptobenzoic acid and p-chlorobenzotrifluoride.

-

Reaction: The two reactants are condensed to form 2-(4-(trifluoromethyl)phenylthio)benzoic acid.

-

Cyclization: The resulting acid is then subjected to a cyclization reaction, often using a strong acid like polyphosphoric acid or sulfuric acid, to yield 2-(trifluoromethyl)thioxanthen-9-one.

Step 2: Grignard Reaction to Introduce the Side Chain Precursor

A Grignard reagent is used to add the propyl side chain to the ketone at position 9 of the thioxanthene core.

-

Reactants: 2-(trifluoromethyl)thioxanthen-9-one and a Grignard reagent such as 3-chloropropylmagnesium bromide.

-

Procedure: The Grignard reagent is prepared by reacting 1-bromo-3-chloropropane (B140262) with magnesium turnings in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF). The 2-(trifluoromethyl)thioxanthen-9-one is then added to the Grignard reagent at a low temperature (e.g., 0-5°C). The reaction mixture is then typically warmed to room temperature and stirred until the reaction is complete.

-

Work-up: The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride, and the product, 9-(3-chloropropyl)-2-(trifluoromethyl)-9H-thioxanthen-9-ol, is extracted with an organic solvent.

Step 3: Dehydration to Form the Exocyclic Double Bond

This step is crucial as it establishes the double bond and leads to the formation of cis(Z) and trans(E) isomers. The choice of dehydrating agent significantly influences the isomeric ratio.

-

Reactant: 9-(3-chloropropyl)-2-(trifluoromethyl)-9H-thioxanthen-9-ol.

-

Procedure: The alcohol is treated with a dehydrating agent. Studies have shown that acids like hydrochloric acid, oxalic acid, and methanesulfonic acid favor the formation of the therapeutically active Z-isomer. The reaction is typically carried out by refluxing the alcohol with the chosen acid in a solvent like benzene (B151609) or toluene.

-

Outcome: This reaction yields a mixture of (Z)- and (E)-9-(3-chloropropylidene)-2-(trifluoromethyl)thioxanthene.

Step 4: Condensation with the Piperazine (B1678402) Moiety

The final step involves the nucleophilic substitution of the chlorine atom on the propyl side chain with the hydroxyethyl (B10761427) piperazine group.

-

Reactants: A mixture of (Z)- and (E)-9-(3-chloropropylidene)-2-(trifluoromethyl)thioxanthene and 1-(2-hydroxyethyl)piperazine.

-

Procedure: The reactants are heated together, often in the presence of a base to scavenge the HCl formed during the reaction. The solvent for this reaction can be the excess 1-(2-hydroxyethyl)piperazine itself or a high-boiling inert solvent.

-

Purification: The final product, a mixture of cis(Z)- and trans(E)-Flupenthixol, is then purified, often through column chromatography or by fractional crystallization of their salts to isolate the desired active cis(Z)-isomer.

Structure-Activity Relationship (SAR) of the Thioxanthene Core

The therapeutic activity of Flupenthixol is intrinsically linked to its chemical structure. Several key features of the thioxanthene core and its substituents are critical for its potent antipsychotic effects.

The Tricyclic Thioxanthene System

The rigid, tricyclic thioxanthene ring system serves as the foundational scaffold, providing the necessary conformational rigidity for optimal interaction with dopamine receptors. The sulfur atom in the central ring influences the overall electronic properties and conformation of the molecule.[1]

Geometric Isomerism: The Primacy of the cis(Z)-Isomer

Flupenthixol exists as two geometric isomers: cis(Z) and trans(E). The antipsychotic activity resides almost exclusively in the cis(Z)-isomer, also known as (Z)-Flupentixol.[6][7] The trans(E)-isomer is significantly less active at dopamine receptors.[8] This stereoselectivity highlights the precise spatial arrangement required for effective receptor binding. The configuration of the side chain relative to the trifluoromethyl group on the thioxanthene ring is crucial for this activity. It is believed that the electrostatic potential around the 2-substituent is more negative in the trans(E)-isomers, which may weaken receptor interactions.[9]

The Trifluoromethyl Group at Position 2

The electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the thioxanthene ring is a critical determinant of Flupenthixol's potency. This group enhances the neuroleptic activity of the compound. The presence of a -CF3 group can increase metabolic stability, improve lipophilicity, and enhance binding affinity to target receptors.[10] The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution of the entire tricyclic system, which can impact receptor interactions.

The Propylidene Side Chain

The three-carbon propylidene chain connecting the thioxanthene core to the piperazine ring is the optimal length for antipsychotic activity. Altering this chain length generally leads to a decrease in potency. The double bond within this chain introduces the geometric isomerism discussed previously.

The Hydroxyethyl Piperazine Moiety

The terminal N-(2-hydroxyethyl)piperazine group is also crucial for Flupenthixol's activity. The basic nitrogen atom of the piperazine ring is believed to interact with an acidic residue in the binding pocket of the dopamine receptor. The hydroxyethyl group can participate in hydrogen bonding, further anchoring the ligand to the receptor.

Receptor Binding Profile and Mechanism of Action

Flupenthixol's therapeutic effects are mediated through its interaction with a range of neurotransmitter receptors. Its primary antipsychotic action is attributed to the blockade of dopamine D1 and D2 receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Flupenthixol Isomers

| Receptor | cis(Z)-Flupenthixol (Active) | trans(E)-Flupenthixol (Inactive) | Reference |

| Dopamine D1 | ~1.0 - 5.0 | Significantly higher | [3][5] |

| Dopamine D2 | ~0.8 - 2.5 | >100 | [3][5][8] |

| Dopamine D3 | Lower affinity than D2 | Significantly higher | [3][8] |

| Dopamine D4 | Lower affinity than D2 | - | [3] |

| Serotonin 5-HT2A | ~5.0 - 15.0 | - | [4][5] |

| Serotonin 5-HT2C | Moderate affinity | - | [5] |

| Adrenergic α1 | ~5.0 - 20.0 | - | [5] |

| Histamine (B1213489) H1 | Moderate affinity | - | |

| Muscarinic M1 | Weak affinity (>100) | - | [5] |

Note: Ki values are approximate and can vary depending on the experimental conditions.

The high affinity of the active cis(Z)-isomer for both D1 and D2 receptors is a distinguishing feature of Flupenthixol.[3] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[4] The antagonism of D1 receptors may also contribute to its antipsychotic efficacy. Flupenthixol's antagonist activity at 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists and may also play a role in its antidepressant effects at lower doses.[3][4] Its affinity for α1-adrenergic and histamine H1 receptors can lead to side effects such as orthostatic hypotension and sedation.[4]

Experimental Methodologies

The characterization of Flupenthixol's activity relies on a suite of in vitro assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Dopamine Receptors

This assay is used to determine the binding affinity (Ki) of Flupenthixol for dopamine receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Harvest cells expressing the dopamine receptor subtype of interest (e.g., D1 or D2) or dissect brain tissue rich in these receptors (e.g., striatum).

-

Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of Flupenthixol (or its isomers).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Flupenthixol to generate a competition curve.

-

Determine the IC50 value (the concentration of Flupenthixol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay for Dopamine Receptor Antagonism

Functional assays measure the ability of Flupenthixol to block the downstream signaling of dopamine receptors upon agonist stimulation.

Experimental Protocol: cAMP-based Functional Assay

-

Cell Culture:

-

Use a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D1 receptor (Gs-coupled, stimulation of cAMP) or D2 receptor (Gi-coupled, inhibition of cAMP).

-

-

Assay Procedure (for D2 Receptor Antagonism):

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of Flupenthixol for a specific period.

-

Stimulate the cells with a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate basal cAMP production, making inhibition by D2 activation more apparent).

-

Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Quantification:

-

Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP response against the log concentration of Flupenthixol.

-

Determine the IC50 value, which represents the concentration of Flupenthixol that causes 50% inhibition of the maximal agonist response.

-

(A similar protocol can be adapted for D1 receptor antagonism, where Flupenthixol's ability to block agonist-induced stimulation of cAMP is measured.)

Conclusion

The thioxanthene chemical structure is the cornerstone of Flupenthixol's pharmacological activity. The precise arrangement of the tricyclic core, the stereochemistry of the exocyclic double bond, and the nature of the substituents all play a crucial role in its high-affinity binding to and antagonism of dopamine D1 and D2 receptors. The pronounced stereoselectivity, with the cis(Z)-isomer being the active entity, underscores the importance of a well-defined three-dimensional structure for effective interaction with its biological targets. A thorough understanding of the structure-activity relationships of the thioxanthene scaffold, supported by robust experimental data, is essential for the rational design of novel antipsychotic agents with improved efficacy and tolerability. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the field of neuropharmacology and medicinal chemistry.

References

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. innoprot.com [innoprot.com]

- 7. <i>trans</i>-flupenthixol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flupenthixol dihydrochloride, Non-selective dopamine receptor antagonist (CAS 2413-38-9) | Abcam [abcam.com]

A Technical Guide to the Pharmacokinetic Profile of Flupenthixol Decanoate Long-Acting Injection

Flupenthixol (B1673465) decanoate (B1226879) is a long-acting injectable (LAI) antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily utilized for the maintenance therapy of chronic schizophrenia and other psychotic disorders.[1][2] Its formulation as a decanoate ester dissolved in a vegetable oil vehicle is designed to provide a slow and sustained release of the active moiety, flupenthixol, following deep intramuscular injection.[3][4] This delivery system ensures consistent therapeutic plasma concentrations over an extended period, which can improve treatment adherence compared to daily oral medications.[1] This guide provides a detailed overview of the pharmacokinetic profile of flupenthixol decanoate, including its absorption, distribution, metabolism, and excretion, supported by quantitative data, experimental methodologies, and process diagrams.

Pharmacokinetic Profile

The pharmacokinetic properties of flupenthixol decanoate are characterized by its slow absorption from the injection site, extensive distribution throughout the body, comprehensive hepatic metabolism, and subsequent excretion. The esterification of the active compound, cis(Z)-flupenthixol, with decanoic acid renders it highly lipophilic, facilitating its deposition in adipose tissue upon intramuscular injection.[5][6]

Absorption

Following deep intramuscular injection, typically into the gluteal muscle, the flupenthixol decanoate ester slowly diffuses from the oily vehicle into the surrounding aqueous tissue fluid.[2][3] In this environment, tissue esterases gradually hydrolyze the decanoate ester, releasing the pharmacologically active cis(Z)-flupenthixol into systemic circulation.[1][5][7] This process of slow release and hydrolysis is the rate-limiting step in its absorption, resulting in a delayed onset of action, typically between 24 and 72 hours post-injection.[2]

Peak plasma concentrations (Tmax) of flupenthixol are generally observed between 4 and 7 days after a single injection.[2][3] Due to the slow-release mechanism, the apparent half-life reflecting release from the depot is estimated to be about three weeks.[5][8] Consequently, steady-state plasma concentrations are typically achieved after approximately three months of repeated administration.[5][7][9]

Distribution

Once in the bloodstream, flupenthixol is widely distributed throughout the body, a characteristic underscored by its large apparent volume of distribution (Vd) of approximately 14.1 L/kg.[3][5] This extensive distribution indicates significant uptake into tissues. Flupenthixol is highly lipophilic and exhibits a high degree of plasma protein binding, at around 99%.[3][5] The highest concentrations of the drug are found in well-perfused organs such as the lungs, liver, and spleen, with lower concentrations detected in the blood and brain.[2][3][6]

Metabolism

Flupenthixol undergoes extensive hepatic metabolism to form pharmacologically inactive metabolites.[2][3] The primary metabolic pathways for cis(Z)-flupenthixol include:

-

N-dealkylation of the piperazine (B1678402) side chain.[2][3][10]

It is important to note that the prodrug, flupenthixol decanoate, is first hydrolyzed to the active flupenthixol before these metabolic transformations occur.[3] Studies investigating the impact of cytochrome P450 (CYP) enzymes have shown that CYP2D6 has minor or no importance for the metabolism of flupenthixol, distinguishing it from some other antipsychotics like perphenazine (B1679617) and zuclopenthixol (B143822).[11]

Excretion

The elimination of flupenthixol and its metabolites occurs primarily through the feces, with a smaller portion excreted in the urine.[2][5][8] The elimination half-life of the active flupenthixol moiety is approximately 35 hours.[5] However, the clinical dosing interval is determined by the slow release from the depot injection site. The more lipophilic compounds, such as unchanged flupentixol and dealkyl-flupentixol, are predominantly found in the feces, while the more hydrophilic metabolites, like sulfoxides and glucuronides, are excreted in the urine.[2][6][8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for flupenthixol decanoate long-acting injection and, for comparison, the oral formulation of flupenthixol.

Table 1: Pharmacokinetic Parameters of Flupenthixol Decanoate (Intramuscular Injection)

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | 4 - 7 days | [2][3][5] |

| Apparent Half-Life (Depot Release) | ~ 3 weeks | [5][8] |

| Time to Steady State | ~ 3 months | [5][7][9] |

| Volume of Distribution (Vd) | ~ 14.1 L/kg | [3][5] |

| Plasma Protein Binding | ~ 99% |[3][5] |

Table 2: Pharmacokinetic Parameters of Flupenthixol (Oral Formulation)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ~ 40% | [3][6] |

| Time to Peak Plasma Conc. (Tmax) | 3 - 8 hours | [3][6] |

| Elimination Half-Life (T½ β) | ~ 35 hours | [5][12] |

| Systemic Clearance (Cls) | ~ 0.29 L/min |[5] |

Experimental Protocols

The quantification of flupenthixol in biological matrices is essential for pharmacokinetic studies. The standard methodology involves bioanalytical techniques, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Flupenthixol in Rat Plasma via LC-MS/MS

This protocol is based on methodologies developed for the bioanalytical measurement of flupenthixol.[[“]][14]

1. Sample Preparation (Protein Precipitation & Extraction):

-

Thaw frozen rat plasma samples at room temperature.

-

To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., zuclopenthixol) to account for variability during sample processing.[[“]]

-

Add a protein precipitation agent, such as three volumes of acetonitrile, to the plasma sample.[15]

-

Vortex the mixture for approximately 5 minutes to ensure thorough mixing and protein denaturation.[15]

-

Centrifuge the sample at high speed (e.g., 5000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[15]

-

Carefully collect the supernatant, which contains the drug and internal standard, for analysis.

2. Chromatographic Separation (LC):

-

HPLC System: A high-performance liquid chromatography system is used for separation.[16]

-

Column: A reverse-phase column, such as a Luna Phenyl Hexyl column (250x4.6 mm, 5µ), is employed.[[“]][14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., Ammonium acetate (B1210297) pH 3.0 with formic acid) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 70:30 v/v).[[“]][14]

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

Injection Volume: A small, precise volume of the prepared supernatant is injected into the LC system.

3. Detection and Quantification (MS/MS):

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[[“]]

-

Ionization Mode: ESI is typically operated in positive ion mode.

-

Mass Transitions: The instrument is set to monitor specific mass-to-charge (m/z) transitions for flupenthixol and the internal standard. For flupentixol, a representative transition could be m/z 435.5 → 103.4.[[“]][14]

-

Data Analysis: The peak areas of the analyte (flupenthixol) and the internal standard are measured. A calibration curve is constructed by analyzing standards of known concentrations. The concentration of flupenthixol in the plasma samples is then determined by interpolating from this curve. The linear range for flupenthixol is typically established between 0.25 ng/mL and 10.0 ng/mL.[[“]][14]

Visualizations

The following diagrams illustrate the key processes involved in the pharmacokinetics and analysis of flupenthixol decanoate.

References

- 1. What is the mechanism of Flupentixol decanoate? [synapse.patsnap.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. trial.medpath.com [trial.medpath.com]

- 4. WO2005037820A1 - Process for the preparation of z-flupentixol - Google Patents [patents.google.com]

- 5. verification.fda.gov.ph [verification.fda.gov.ph]

- 6. lundbeck.com [lundbeck.com]

- 7. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flupenthixol (HCl and Decanoate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 13. consensus.app [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. bioinfopublication.org [bioinfopublication.org]

Unveiling the Metabolic Fate of Flupenthixol: A Guide to its Inactive Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the inactive metabolites of Flupenthixol (B1673465), a typical antipsychotic of the thioxanthene (B1196266) class. A thorough understanding of a drug's metabolic pathway is paramount in drug development for predicting pharmacokinetic profiles, potential drug-drug interactions, and ensuring therapeutic efficacy and safety. This document summarizes the current knowledge on Flupenthixol's metabolism, outlines detailed experimental protocols for metabolite analysis, and visually represents key biological and experimental processes.

Identification and Characterization of Inactive Metabolites

Flupenthixol undergoes extensive hepatic metabolism, primarily through three main pathways: sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation.[1][2][3] These biotransformations result in the formation of pharmacologically inactive metabolites.[3][4][5] The two major inactive metabolites identified in plasma are Flupenthixol sulfoxide (B87167) and N-desalkylflupenthixol.[5][6]

While the qualitative metabolic pathways are established, specific quantitative data on the plasma concentrations or relative abundance of these inactive metabolites are not extensively reported in publicly available literature. The focus of most pharmacokinetic studies has been on the parent drug, Flupenthixol.[7][8][9][10][11]

Table 1: Summary of Flupenthixol's Inactive Metabolites

| Metabolite Name | Metabolic Pathway | Pharmacological Activity | Notes |

| Flupenthixol sulfoxide | Sulfoxidation | Inactive | A major metabolite found in plasma.[5][6] |

| N-desalkylflupenthixol | Side-chain N-dealkylation | Inactive | A major metabolite found in plasma.[5][6] |

| Flupenthixol glucuronide | Glucuronic acid conjugation | Inactive | A conjugated metabolite facilitating excretion.[1][2][3] |

Experimental Protocols

The identification and characterization of Flupenthixol's metabolites involve a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for the initial identification of metabolites produced by hepatic enzymes.

Objective: To identify the primary metabolites of Flupenthixol formed by cytochrome P450 enzymes.

Materials:

-

Flupenthixol

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis

-

Microcentrifuge tubes or 96-well plates

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and Flupenthixol (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.

-

Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or well for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vivo Studies in Animal Models and Human Subjects

In vivo studies are crucial for confirming the metabolic pathways and quantifying the metabolites under physiological conditions.

Objective: To identify and quantify Flupenthixol and its inactive metabolites in plasma samples.

Procedure:

-

Dosing: Administer a single dose of Flupenthixol to the study subjects (animal or human).

-

Sample Collection: Collect blood samples at various time points post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Extraction: Extract Flupenthixol and its metabolites from the plasma using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.[4][5][12][13]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

General LC-MS/MS Parameters (to be optimized for specific metabolites):

-

Chromatographic Column: A reverse-phase column (e.g., C18) is typically used for the separation of Flupenthixol and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for Flupenthixol and its metabolites.

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for the parent drug and each metabolite.

Visualizations

Flupenthixol Metabolic Pathway

Caption: Metabolic pathways of Flupenthixol leading to inactive metabolites.

Experimental Workflow for Metabolite Identification

Caption: Workflow for the identification and characterization of Flupenthixol metabolites.

Flupenthixol's Antagonism of Dopamine (B1211576) D1 and D2 Receptor Signaling

Flupenthixol exerts its antipsychotic effects primarily by acting as an antagonist at both dopamine D1 and D2 receptors.[14][15] This dual antagonism modulates downstream signaling cascades.

Caption: Flupenthixol's antagonistic effect on D1 and D2 dopamine receptor signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. journal.r-project.org [journal.r-project.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flupenthixol (PIM 236) [inchem.org]

- 7. Comparative determination of flupentixol in plasma by gas chromatography and radioimmunoassay in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma flupentixol concentrations and clinical response in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A depot neuroleptic withdrawal study. Plasma concentration of fluphenazine and flupenthixol and relapse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steady-state serum concentrations after cis (Z)-flupentixol decanoate in viscoleo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum concentrations of cis(Z)-flupentixol and prolactin in chronic schizophrenic patients treated with flupentixol and cis(Z)-flupentixol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

Flupenthixol's Impact on Downstream Neuronal Signaling Cascades: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupenthixol is a typical antipsychotic of the thioxanthene (B1196266) class, primarily utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is largely attributed to its potent antagonism of dopamine (B1211576) D1 and D2 receptors. However, emerging research has unveiled a more complex pharmacological profile, including interactions with serotonin (B10506) receptors and a novel inhibitory action on the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This guide provides a comprehensive technical overview of Flupenthixol's effects on downstream neuronal signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding for research and drug development purposes.

Data Presentation: Quantitative Analysis of Flupenthixol's Molecular Interactions

The following tables summarize the binding affinities and inhibitory concentrations of Flupenthixol at various neuronal receptors and signaling molecules.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D1 | 0.8 - 1.2 | [1] |

| Dopamine D2 | 0.38 - 1.0 | [1] |

| Dopamine D3 | 1.8 | [2] |

| Dopamine D4 | 6.5 | [2] |

| Serotonin 5-HT1A | >1000 | [2] |

| Serotonin 5-HT2A | 3.6 - 4.7 | [1][2] |

| Serotonin 5-HT2C | 15 | [3] |

| Adrenergic α1 | 4.8 | [4] |

| Histamine (B1213489) H1 | 19 | [3] |

Table 1: Receptor Binding Affinities of Flupenthixol. This table presents the dissociation constants (Ki) of Flupenthixol for various neurotransmitter receptors, indicating its high affinity for dopamine D1 and D2, and serotonin 5-HT2A receptors.

| Target Enzyme | IC50 [nM] | Cell Line/System | Reference |

| PI3Kα | 127 | Cell-free in vitro kinase assay | [5] |

Table 2: Inhibitory Concentration of Flupenthixol. This table shows the half-maximal inhibitory concentration (IC50) of Flupenthixol for the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα).

Core Signaling Pathways Modulated by Flupenthixol

Flupenthixol exerts its influence on neuronal function by modulating several key intracellular signaling cascades.

Dopamine D2 Receptor-Mediated Signaling

As a potent D2 receptor antagonist, Flupenthixol blocks the downstream signaling initiated by dopamine. In striatal medium spiny neurons, D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6] By blocking these receptors, Flupenthixol disinhibits adenylyl cyclase, thereby increasing cAMP levels and PKA activity.[6] PKA, in turn, phosphorylates and activates DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key integrator of dopamine signaling in the striatum.

Furthermore, D2 receptor activation can trigger β-arrestin-dependent signaling pathways, which are distinct from G-protein-mediated signaling.[7][8] Antipsychotics, including Flupenthixol, have been shown to be potent antagonists of dopamine-induced β-arrestin 2 recruitment to the D2 receptor.[7] This blockade of β-arrestin signaling may contribute to the therapeutic effects and side-effect profile of the drug. D2 receptor signaling also intersects with the Akt/GSK-3 pathway. Dopamine-induced activation of D2 receptors can lead to the dephosphorylation and inactivation of Akt, which in turn activates glycogen (B147801) synthase kinase 3 (GSK-3).[9][10] By antagonizing D2 receptors, Flupenthixol can prevent this cascade, leading to increased Akt phosphorylation and subsequent inhibitory phosphorylation of GSK-3.[9][11]

Figure 1: Flupenthixol's Modulation of Dopamine D2 Receptor Signaling. This diagram illustrates how Flupenthixol antagonizes dopamine D2 receptors, leading to downstream effects on the cAMP/PKA/DARPP-32 pathway, β-arrestin recruitment, and the Akt/GSK-3 signaling cascade.

Serotonin 5-HT2A Receptor-Mediated Signaling

Flupenthixol also exhibits high affinity for serotonin 5-HT2A receptors, acting as an antagonist. These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of various downstream effectors, including mitogen-activated protein kinases (MAPKs) such as ERK. By blocking 5-HT2A receptors, Flupenthixol can attenuate these signaling events.

References

- 1. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: A pharmacoepidemiological-pharmacodynamic study in VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]

- 6. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 7. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]

- 10. liralab.it [liralab.it]

- 11. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Flupenthixol Hydrochloride: An In-depth Technical Guide for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Flupenthixol hydrochloride, a typical antipsychotic drug of the thioxanthene (B1196266) class. The information herein is intended to support experimental design, formulation development, and further research into its therapeutic applications.

Core Physicochemical Data

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. Flupenthixol is a thioxanthene derivative that exists as two geometric isomers, the pharmacologically active cis(Z)-isomer and the inactive trans(E)-isomer.[1] The dihydrochloride (B599025) salt is the form commonly used in oral formulations due to its enhanced water solubility.[1]

Quantitative data for Flupenthixol and its dihydrochloride salt are summarized in the tables below.

General Properties

| Property | Value | Source |

| Chemical Name | 2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethan-1-ol dihydrochloride | [2] |

| Synonyms | Flupenthixol Dihydrochloride, Flupentixol Dihydrochloride | [3] |

| Appearance | White or almost white powder | [2][4] |

Molecular and Weight Properties

| Property | Flupenthixol (Base) | Flupenthixol Dihydrochloride | Source |

| Molecular Formula | C₂₃H₂₅F₃N₂OS | C₂₃H₂₅F₃N₂OS·2HCl | [1][5] |

| Molecular Weight | 434.52 g/mol | 507.44 g/mol | [5] |

| Exact Mass | 434.1640 Da | - | [6] |

| Monoisotopic Mass | 434.163969096 Da | 506.1173245 Da | [1][7] |

Physicochemical Parameters

| Property | Value | Conditions | Source |

| Melting Point | 233-234 °C (cis(Z)-isomer base) | - | [5] |

| 237-239 °C (dihydrochloride) | Solvents: ethanol, methanol | [8] | |

| 194-202°C (dihydrochloride) | - | [9] | |

| Solubility | |||

| Water | Very slightly soluble (base) | - | [1] |

| Very soluble (dihydrochloride) | - | [2][4][10] | |

| 50.74 mg/mL (dihydrochloride) | - | ||

| Ethanol | Soluble (base) | - | [1] |

| Soluble (dihydrochloride) | 96% ethanol | [2][4] | |

| Chloroform | Freely soluble (base) | - | [1] |

| Methylene Chloride | Practically insoluble (dihydrochloride) | - | [4][10] |

| Ether | Freely soluble (base) | - | [1] |

| DMSO | 25.37 mg/mL (dihydrochloride) | - | |

| Partition Coefficient | |||

| logP | 4.51 (base) | - | [5] |

| ~6 | octanol/phosphate (B84403) buffer pH 7.4 | [11] |

Experimental Protocols

The determination of physicochemical properties such as solubility, pKa, and logP requires standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for these key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and recommended technique for determining the equilibrium solubility of a compound.[12][13]

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).[12]

-

Sample Preparation: Add an excess amount of Flupenthixol hydrochloride to a known volume of each buffer solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium.[12] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the concentration of the API in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[14][15]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Dissolve a precisely weighed amount of Flupenthixol hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds). The concentration should be optimized for sensitivity, for instance, 1 mM.[14]

-

Titration: Place the solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]

-

Data Recording: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. For a weak base being titrated with a strong acid, the pH at the half-equivalence point corresponds to the pKa.

Logical Flow for pKa Determination:

Caption: Logical flow for determining pKa via potentiometric titration.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties.[16]

Methodology:

-

Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer). Saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by vigorous mixing, followed by separation.[17]

-

Sample Preparation: Dissolve a known amount of Flupenthixol hydrochloride in the aqueous phase.

-

Partitioning: Combine the drug-containing aqueous phase with the saturated n-octanol in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Equilibration: Shake the funnel for a sufficient time to allow the drug to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the drug in each phase using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[13]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[16]

Signaling Pathway and Mechanism of Action

Flupenthixol's primary mechanism of action as an antipsychotic involves the antagonism of dopamine (B1211576) receptors in the central nervous system.[18] It acts as a potent antagonist at both D1 and D2 dopamine receptors.[5] Additionally, it exhibits antagonist activity at serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors, which contributes to its overall therapeutic profile and side effects.[10][18]

Recent studies have also identified Flupenthixol as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[5][19] This pathway is often hyperactivated in cancer and is involved in cell proliferation, survival, and apoptosis. By inhibiting PI3K, Flupenthixol can suppress the phosphorylation of AKT, leading to downstream effects such as decreased expression of the anti-apoptotic protein Bcl-2 and induction of apoptosis in cancer cells.[19][20]

Flupenthixol Signaling Pathway Inhibition:

Caption: Flupenthixol's antagonism of receptors and inhibition of the PI3K/AKT pathway.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Flupentixol Hydrochloride - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 3. drugfuture.com [drugfuture.com]

- 4. nhathuocngocanh.com [nhathuocngocanh.com]

- 5. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Flupentixol dihydrochloride, (E)- | C23H27Cl2F3N2OS | CID 6506406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. lundbeck.com [lundbeck.com]

- 12. who.int [who.int]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

- 18. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]

- 19. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

The Esterification of Flupenthixol: A Technical Guide to the Synthesis of Flupenthixol Decanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core process for synthesizing Flupenthixol decanoate (B1226879), a long-acting injectable antipsychotic. The focus of this document is the pivotal esterification step, which converts the active moiety, cis(Z)-Flupenthixol, into its decanoate ester. This guide furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers and professionals in the field of drug development and manufacturing.

Flupenthixol decanoate is the decanoate ester of the pharmacologically active cis(Z)-isomer of Flupenthixol.[1][2] The esterification process is a critical step in the production of this long-acting neuroleptic, enabling its formulation as a depot injection for sustained release and prolonged therapeutic effect.[3][4] The synthesis primarily involves the reaction of cis(Z)-Flupenthixol with a decanoylating agent, such as decanoyl chloride or decanoic acid.

I. Synthesis of the Precursor: cis(Z)-Flupenthixol

The synthesis of Flupenthixol decanoate commences with the preparation and purification of the active precursor, cis(Z)-Flupenthixol. The overall synthesis of Flupenthixol typically yields a mixture of the (Z) and (E) isomers.[5] Since only the cis(Z)-isomer possesses the desired pharmacological activity, a purification step is crucial to isolate it before proceeding to the esterification.[1][2]

A common route to Flupenthixol involves a multi-step synthesis starting from 2-(trifluoromethyl)-9H-thioxanthen-9-one, which undergoes a Grignard reaction, dehydration, and addition to yield a mixture of (Z/E)-Flupenthixol hydrochloride.[5] The separation of the isomers can be achieved by fractional crystallization.[6]

Table 1: Summary of Quantitative Data for cis(Z)-Flupenthixol Synthesis

| Parameter | Value | Reference |

| Purity of isolated (Z)-Flupenthixol | 99.9% | [5] |

| Yield of (Z)-Flupenthixol (from Z/E mixture) | 29.6% | [5] |

| Isomeric Purity of Z-Flupenthixol | 99.7% | [7] |

| Yield of Z-Flupenthixol from hydrolysis | 70% | [7] |

Characterization Data for cis(Z)-Flupenthixol:

-

¹H-NMR (300 MHz, CDCl₃): δ 2.5-2.6 (14H, m), 3.57-3.61 (2H, t), 5.94-5.97 (1H, t), 7.22-7.65 (7H, m).[7]

-

Mass Spectrometry (EI+): m/z 434 (molecular peak), 433 (M-H), 415 (M-F), 403 (M-CH₂OH).[7]

II. The Esterification Process: Synthesis of Flupenthixol Decanoate